H-Gln(dod)-ome hcl
Description
Significance of Unnatural Amino Acids in Contemporary Research
Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are amino acids not found among the 20 genetically coded in living organisms. rsc.orgbitesizebio.com Their integration into peptides and proteins has become a powerful tool in contemporary research, allowing scientists to expand the functional repertoire of natural biomolecules. rsc.org The incorporation of UAAs can introduce novel physicochemical and biological properties, such as enhanced stability, altered catalytic activity, and unique spectroscopic probes. researchgate.net
In protein engineering, the site-specific incorporation of UAAs enables the creation of proteins with new or enhanced functions. nih.govnih.gov This has wide-ranging applications, from designing more efficient biocatalysts to developing therapeutic proteins with improved pharmacokinetics. rsc.org Furthermore, UAAs equipped with bio-orthogonal reactive groups facilitate the precise labeling of proteins for imaging and tracking within living cells, offering deeper insights into complex biological processes. nih.gov The ability to introduce functionalities like photocrosslinkers, fluorescent labels, and photocaged groups provides a molecular toolkit for studying protein-protein interactions and controlling protein activity with light. bitesizebio.comnih.gov
Overview of Glutamine Derivatives in Peptide Chemistry and Bioactive Molecule Design
Glutamine is a proteinogenic amino acid that plays a crucial role in numerous biological processes, including protein synthesis and cellular metabolism. However, its use in chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), presents significant challenges. The side-chain amide of glutamine is prone to undesirable side reactions, such as dehydration to a nitrile or cyclization to form a pyroglutamyl residue, especially during repeated coupling and deprotection cycles. peptide.comgoogle.com
To overcome these issues, chemists have developed a variety of glutamine derivatives where the reactive side-chain amide is temporarily masked with a protecting group. nih.gov This strategy prevents unwanted side reactions, ensuring the integrity of the peptide chain during synthesis. beilstein-journals.org Beyond their role in synthesis, glutamine analogues are also vital in the design of bioactive molecules. As glutamine metabolism is often upregulated in cancer cells, derivatives that act as inhibitors of glutamine-metabolizing enzymes are actively investigated as potential anticancer therapeutics. researchgate.netnih.gov Similarly, modified glutamine structures are incorporated into peptides to enhance their stability, solubility, or bioavailability, which is crucial for drug development. chemimpex.com
Rationale for Investigating H-Gln(dod)-OMe HCl in Advanced Chemical Systems
This compound is a specialized glutamine derivative designed for application in advanced chemical synthesis, particularly in the construction of complex peptides. The rationale for its investigation stems directly from the need to manage the reactivity of the glutamine side chain while providing a stable and versatile building block.
The key features of this compound are the specific protecting groups employed:
Dod (bis(4-methoxyphenyl)methyl): The "Dod" group is a bulky protecting group attached to the side-chain amide nitrogen of the glutamine. labshake.com Its primary function is to prevent the unwanted side reactions that glutamine is susceptible to during peptide synthesis. peptide.com This protection is crucial for maintaining high purity and yield in the synthesis of long or complex peptide sequences.
OMe (Methyl Ester): The C-terminus of the amino acid is protected as a methyl ester. This prevents the carboxylic acid from participating in unintended reactions, allowing the amino group to be selectively coupled to a growing peptide chain. chemimpex.com
HCl (Hydrochloride Salt): The compound is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics, such as solubility and crystallinity, making it a more reliable reagent in synthesis protocols.
By using this doubly protected glutamine derivative, chemists can incorporate glutamine into a peptide sequence with high fidelity. The orthogonal nature of these protecting groups allows for their selective removal at different stages of a synthetic strategy, providing precise control over the construction of the target molecule. peptide.com Therefore, this compound represents a sophisticated tool for researchers, enabling the synthesis of well-defined, glutamine-containing peptides for applications in drug discovery, materials science, and fundamental biological research.
Below is a data table summarizing the key chemical properties of this compound.
| Identifier | Value |
|---|---|
| IUPAC Name | methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride labshake.com |
| CAS Number | 28252-55-3 1pchem.com |
| Molecular Formula | C21H27ClN2O5 1pchem.com |
| Molecular Weight | 422.91 g/mol labshake.com |
| MDL Number | MFCD08272681 1pchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H27ClN2O5 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H |
InChI Key |
PFPSABRSNHTWDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl |
Origin of Product |
United States |
H Gln Dod Ome Hcl As a Versatile Building Block in Peptide and Peptide Mimetic Synthesis
Integration of H-Gln(dod)-OMe HCl into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) remains a dominant technique for generating peptides due to its efficiency and ease of purification. The incorporation of modified amino acids like this compound requires careful consideration of coupling strategies and compatibility with established protecting group schemes.
Coupling Strategies for N-Terminus Unprotected Amino Acid Esters
In SPPS, the synthesis proceeds by sequentially coupling protected amino acids to a resin-bound peptide chain. The "H-" prefix in this compound signifies a free N-terminus (amine group), which is essential for the coupling reaction. The "OMe" indicates the C-terminus is protected as a methyl ester. This building block is typically activated at its carboxyl group (derived from the methyl ester after potential hydrolysis or directly via activation of the ester) before being coupled to the free N-terminus of the growing peptide chain on the solid support. Strategies for coupling such amino acid esters often involve activation methods that convert the carboxyl group into a more reactive species, such as an active ester or a mixed anhydride, ensuring efficient amide bond formation. Techniques like in situ activation with carbodiimides (e.g., DIC) in the presence of additives (e.g., Oxyma) or pre-formed active esters (e.g., p-nitrophenyl esters) are commonly employed to achieve high coupling yields researchgate.netwikipedia.orgbachem.com. The dodecyl side chain's hydrophobicity may influence solubility and reaction kinetics, potentially requiring optimized coupling conditions.
Compatibility with Orthogonal Protecting Group Strategies in SPPS
The success of SPPS relies heavily on the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions without affecting other protecting groups or the peptide backbone iris-biotech.debiosynth.com. The most prevalent strategy in modern SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) / tBu (tert-butyl) system. In this system, the N-terminal amine is protected by Fmoc, which is base-labile (removed by piperidine), while side chains are protected by acid-labile groups like tBu.
This compound is generally compatible with the Fmoc/tBu strategy. The methyl ester at the C-terminus is typically stable under the basic conditions used for Fmoc removal. The dodecyl group, being a simple alkyl chain, is expected to be stable under both the basic Fmoc deprotection conditions and the acidic cleavage conditions used to remove tBu groups and cleave the peptide from the resin. This orthogonality ensures that the dodecyl modification remains intact throughout the synthesis and is only removed or revealed at the final stages, if desired. Other orthogonal protecting group combinations, such as Boc/Bzl, also exist, though Fmoc/tBu is more widely adopted due to its milder deprotection conditions bachem.combiosynth.comnih.govcsic.es.
Table 1: Comparison of Common SPPS Protecting Group Strategies
| Strategy | Nα-Protecting Group | Side Chain Protection | Nα-Deprotection Reagent | Side Chain Deprotection / Cleavage Reagent | Orthogonality |
| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Piperidine | Trifluoroacetic Acid (TFA) | High |
| Boc/Bzl | Boc (acid-labile) | Bzl (acid-labile) | Trifluoroacetic Acid (TFA) | Anhydrous HF, TFMSA | Low (quasi-orthogonal) |
Applications in Solution-Phase Peptide Synthesis
While SPPS is prevalent, solution-phase peptide synthesis (LPPS) remains valuable, particularly for large-scale production or for synthesizing specific peptide fragments. This compound can be effectively utilized in LPPS. In solution, similar principles of protecting group strategy apply, often employing Boc or Z (benzyloxycarbonyl) for temporary N-terminal protection and various ester or ether groups for side-chain protection wikipedia.orgbachem.com.
The methyl ester of this compound can serve as a protected C-terminus that can be activated for coupling to the N-terminus of another peptide fragment or amino acid. Strategies involving active esters (e.g., N-hydroxysuccinimide esters) or mixed anhydrides are common in LPPS to facilitate amide bond formation bachem.com. Furthermore, recent advancements in LPPS have introduced methods for coupling N- and C-terminally unprotected amino acids, which could potentially be adapted for derivatives like this compound, minimizing the need for C-terminal protection if the ester is to be removed or modified early in the synthesis sci-hub.se. The dodecyl side chain's lipophilicity might enhance the solubility of intermediates in organic solvents commonly used in LPPS, potentially simplifying purification steps.
Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are compounds that mimic the structure and/or function of peptides but often possess improved stability, bioavailability, or altered pharmacological properties. Incorporating modified amino acids like this compound is a key strategy in designing such molecules.
Strategies for Modulating Peptide Conformation and Stability
The introduction of a long hydrophobic alkyl chain, such as the dodecyl moiety, onto the glutamine side chain can significantly influence the conformational preferences and stability of peptides and peptidomimetics. Hydrophobic interactions play a critical role in protein folding and the stability of peptide secondary structures like α-helices and β-sheets osti.govjackwestin.com. The dodecyl group can promote intramolecular hydrophobic interactions, potentially stabilizing specific conformations or inducing the formation of ordered structures.
Influence of the Dodecyl Moiety on Molecular Interactions and Assembly
The dodecyl chain is amphiphilic in nature, possessing a hydrophobic tail and a polarizable head group (via the glutamine residue). This amphiphilicity is a powerful driver for molecular self-assembly, a process where molecules spontaneously organize into ordered supramolecular structures osti.govreading.ac.uknih.gov. When incorporated into peptides or peptidomimetics, the dodecyl moiety can mediate intermolecular interactions, leading to the formation of structures such as nanofibers, nanotubes, or hydrogels.
These self-assembled structures are of significant interest for applications in drug delivery, tissue engineering, and biomaterials mdpi.comreading.ac.uknih.govacs.org. The hydrophobic dodecyl chains tend to aggregate, shielding themselves from the aqueous environment, which can drive the peptide chains into specific arrangements, such as β-sheet structures, to maximize favorable interactions osti.govacs.org. The balance between the hydrophobic dodecyl tail and the more polar peptide backbone dictates the morphology and stability of the resulting assemblies. By controlling the density and presentation of these dodecyl groups, researchers can engineer peptide-based materials with tailored properties for specific applications.
Advanced Research Applications of H Gln Dod Ome Hcl in Chemical Biology
Investigation of Molecular Interactions and Binding Affinities in Peptide-Based Systems
The structural characteristics of H-Gln(dod)-OMe HCl, particularly its amphiphilic nature, suggest potential for complex interactions within biological systems, including with peptides. While direct studies detailing the binding affinities of this compound with specific peptide-based systems were not extensively found in the reviewed literature, the broader field of peptide amphiphiles highlights the importance of such interactions. Peptide amphiphiles, which combine peptide sequences with hydrophobic tails, self-assemble into nanostructures and are known to engage in various molecular recognition events universiteitleiden.nlresearchgate.netnih.gov. These interactions are often mediated by hydrogen bonding, π-π stacking, and hydrophobic forces, influencing the self-assembly behavior and the formation of ordered structures like hydrogels beilstein-journals.orgnih.govnih.govresearchgate.net. The presence of a long alkyl chain, such as the implied dodecyl group in "dod," can significantly influence the hydrophobic interactions of the molecule, potentially affecting its binding to protein surfaces or its integration into peptide assemblies dovepress.comnih.govmdpi.comacs.org. Research into similar amphiphilic amino acid derivatives indicates that the precise nature of the hydrophobic and hydrophilic components dictates the strength and specificity of molecular interactions nih.govnih.gov.
Exploration of this compound in the Development of Targeted Molecular Probes and Conjugates
The development of targeted molecular probes and conjugates is a critical area in chemical biology, enabling precise visualization and manipulation of biological processes. While specific applications of this compound in this domain are not explicitly detailed in the provided search results, its structural characteristics suggest potential utility. Amphiphilic molecules, including amino acid derivatives, can be functionalized to carry reporter groups (e.g., fluorophores) or therapeutic payloads, forming conjugates for targeted delivery or imaging mdpi.comrsc.orgresearchgate.net. The ability of such compounds to interact with biological membranes or specific cellular components, driven by their amphiphilic nature, makes them attractive candidates for probe design. For instance, dodecyl-containing derivatives have been explored as enhancers for transdermal drug delivery, indicating their capacity to interact with biological barriers nih.govmdpi.comresearchgate.net. The potential exists to conjugate this compound to biomolecules or nanoparticles to create targeted delivery systems or diagnostic probes, leveraging its chemical modifiability for specific biological targeting google.com.
Research into the Self-Assembly and Supramolecular Chemistry of Long-Chain Amino Acid Derivatives
This compound, with its likely amphiphilic structure featuring a hydrophobic dodecyl chain and hydrophilic amino acid/ester functionalities, is well-suited for studies in self-assembly and supramolecular chemistry. Long-chain amino acid derivatives are known to self-assemble into various nanostructures, including micelles, vesicles, and hydrogels, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking universiteitleiden.nlresearchgate.netnih.govbeilstein-journals.orgnih.govnih.govresearchgate.netmdpi.comru.nlunina.it. These self-assembled structures can exhibit high supramolecular chirality and tunable properties, making them valuable for applications in biomaterials and drug delivery nih.govmdpi.com. The critical micelle concentration (CMC) is a key parameter in characterizing the self-assembly behavior of amphiphiles, indicating the concentration at which these ordered structures begin to form. While specific CMC values for this compound were not found, research on similar amphiphilic amino acid derivatives demonstrates that variations in chain length and head group composition significantly influence their self-assembly characteristics, including gelation properties and the morphology of the resulting nanostructures beilstein-journals.orgnih.govnih.govnih.gov.
Applications in Modulating Biological Recognition Processes
The modulation of biological recognition processes is fundamental to understanding and manipulating cellular communication, enzyme activity, and receptor-ligand interactions. Amphiphilic amino acid derivatives, like this compound, can influence these processes through various mechanisms. Their amphiphilic nature allows them to interact with cell membranes, potentially altering membrane fluidity or interacting with membrane-bound proteins, including receptors dovepress.comunina.itresearchgate.net. Such interactions can lead to the modulation of cell signaling pathways or changes in cellular uptake mechanisms. Furthermore, modified amino acids can act as mimics or inhibitors of natural substrates or ligands, thereby influencing enzyme activity or receptor binding nih.govacs.org. While direct evidence for this compound in modulating specific biological recognition events was not detailed, the broader class of amino acid-based amphiphiles has shown promise in areas such as antibacterial and antiparasitic activities, suggesting their capacity to interfere with biological recognition mechanisms in pathogens researchgate.net. The potential for this compound to interact with biological targets, either directly or as part of a larger supramolecular assembly, underscores its relevance in modulating biological recognition processes.
Computational and Theoretical Studies on H Gln Dod Ome Hcl and Its Conjugates
Molecular Modeling and Docking Simulations for H-Gln(dod)-OMe HCl Incorporated Structures
Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. mdpi.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For structures incorporating the this compound moiety, docking simulations can elucidate how the distinct chemical features of the molecule contribute to binding affinity and selectivity.
The this compound molecule possesses several key features that dictate its potential binding modes. The core L-glutamine structure provides a chiral backbone capable of forming specific hydrogen bonds and electrostatic interactions. The methyl ester (OMe) group can act as a hydrogen bond acceptor. The most significant feature for molecular interactions is the large, hydrophobic N-amide 'dod' protecting group. This bis(4-methoxyphenyl)methyl group confers considerable steric bulk and creates a large nonpolar surface area, which can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. Furthermore, the two phenyl rings can participate in favorable pi-stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target.
In a typical docking simulation, a three-dimensional model of the target protein is used to define a binding site. The this compound molecule, or a conjugate derived from it, is then computationally placed into this site in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, predicting the most stable binding mode. These studies can reveal how modifications to the 'dod' group, such as altering the substituents on the phenyl rings, could enhance binding affinity or specificity. For example, in studies of glutamic acid derivatives, molecular docking has been used to identify key binding site interactions and predict bioactivity against targets like glutamine synthetase. nih.gov
Below is a hypothetical data table illustrating the type of results obtained from a docking study of this compound and its analogs against a putative protein kinase target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |
| This compound | -8.5 | Tyr23, Phe98, Val30 | Pi-stacking, Hydrophobic |
| Analog 1 (demethoxy-dod) | -7.9 | Phe98, Val30 | Hydrophobic |
| Analog 2 (nitro-dod) | -9.2 | Tyr23, Phe98, Arg110 | Pi-stacking, Electrostatic |
| Analog 3 (H-Gln-OMe HCl) | -5.1 | Asp101, Val30 | Hydrogen Bond, Hydrophobic |
This table is illustrative and does not represent actual experimental data.
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. mdpi.com These methods can be used to accurately predict molecular geometries, conformational energies, and various properties related to chemical reactivity. nih.gov For a molecule with the conformational flexibility of this compound, such calculations are essential for a comprehensive analysis.
Reactivity Prediction: DFT calculations can map the electronic properties of a molecule to predict its chemical behavior. researchgate.net Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netsemanticscholar.org The energy gap between HOMO and LUMO is an indicator of chemical stability. semanticscholar.org
For this compound, DFT could be used to:
Generate an Electrostatic Potential (ESP) Map: This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying sites prone to attack. The carbonyl oxygen atoms and the amide nitrogen would be expected to be nucleophilic sites, while the carbonyl carbon atoms would be electrophilic.
Calculate Fukui Indices: These indices provide a more quantitative measure of the reactivity at each atomic site, distinguishing the most likely centers for nucleophilic, electrophilic, or radical attack. nih.gov
The following table presents hypothetical quantum chemical descriptors for this compound calculated at the B3LYP/6-31G(d) level of theory.
| Descriptor | Calculated Value | Interpretation |
| EHOMO | -6.8 eV | Relates to electron-donating capability |
| ELUMO | -0.9 eV | Relates to electron-accepting capability |
| HOMO-LUMO Gap | 5.9 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measures overall molecular polarity |
| Mulliken Charge on C=O (ester) | +0.45 e | Indicates electrophilic character |
This table is illustrative and does not represent actual experimental data.
Simulation of Self-Assembly Behavior and Interfacial Adsorption
This compound is an amphiphilic molecule, possessing a polar, water-soluble head (the glutamine methyl ester hydrochloride part) and a large, nonpolar, hydrophobic tail (the 'dod' group). This dual nature suggests that in certain environments, particularly in aqueous solution, these molecules may spontaneously organize into ordered structures, a process known as self-assembly. Molecular dynamics (MD) simulations are a powerful tool for studying such dynamic processes over time. nih.gov
Simulation of Self-Assembly: To simulate self-assembly, which often occurs on timescales too long for traditional all-atom MD, coarse-grained (CG) models are frequently employed. acs.orgacs.orgnih.gov In a CG simulation, groups of atoms are represented as single particles, reducing the computational cost and allowing for the simulation of larger systems for longer durations. nih.govmuni.cz
A simulation of this compound in water would likely show the molecules initially dispersed, but over time, they would be expected to aggregate to minimize the unfavorable contact between the hydrophobic 'dod' tails and water. This process could lead to the formation of various supramolecular structures, such as micelles (spherical aggregates with a hydrophobic core of 'dod' groups and a hydrophilic shell of glutamine heads) or larger, more complex assemblies. These simulations provide insight into the critical concentration for aggregation and the morphology of the resulting nanostructures. acs.org
Interfacial Adsorption: MD simulations can also be used to model the behavior of this compound at interfaces, such as the boundary between water and air or a lipid membrane. At a water-air interface, the amphiphilic molecules would be expected to form a monolayer, with the polar glutamine heads remaining in the water and the nonpolar 'dod' tails extending into the air. This behavior is characteristic of surfactants. When interacting with a lipid bilayer, the 'dod' group might insert into the hydrophobic core of the membrane, which has implications for drug delivery applications.
| Simulation Parameter | Description | Potential Finding for this compound |
| Force Field | Coarse-grained (e.g., MARTINI) | Allows for microsecond-scale simulations to observe assembly. acs.org |
| System Setup | Molecules randomly dispersed in a water box | Observation of spontaneous aggregation. |
| Analysis Metrics | Cluster size, radius of gyration, radial distribution functions | Determination of micelle size, shape, and packing density. |
| Simulation Time | > 1 µs | Characterization of the kinetics and pathway of assembly. |
This table is illustrative and does not represent actual experimental data.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. scispace.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to build mathematical models that correlate chemical structure with activity. symbiosisonlinepublishing.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts. researchgate.net
A computational SAR study on this compound and its conjugates would involve several steps:
Data Set Assembly: A series of analog compounds would be designed, featuring systematic variations. For instance, the substituents on the phenyl rings of the 'dod' group could be changed (e.g., from methoxy to chloro, methyl, or nitro groups), the methyl ester could be altered to other alkyl esters, or the glutamine side chain could be modified.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or molecular descriptors, would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to create a mathematical equation that links a combination of descriptors to the experimentally measured biological activity (e.g., IC50). semanticscholar.orgsymbiosisonlinepublishing.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. symbiosisonlinepublishing.com
For this compound derivatives, a QSAR model might reveal that increased hydrophobicity in the 'dod' group positively correlates with activity, while the presence of a hydrogen bond donor at a specific position is detrimental. Such insights provide a rational basis for designing more potent compounds. QSAR studies have been successfully applied to various glutamine analogs to model their anticancer activity. scispace.comsymbiosisonlinepublishing.com
Below is a hypothetical QSAR data table and resulting model for a series of this compound analogs.
| Compound | logP (Hydrophobicity) | Dipole (Polarity) | Observed Activity (-logIC50) | Predicted Activity (-logIC50) |
| Analog 1 | 4.1 | 3.5 | 5.2 | 5.3 |
| Analog 2 | 4.5 | 3.4 | 5.8 | 5.7 |
| Analog 3 | 3.8 | 4.1 | 4.9 | 4.8 |
| Analog 4 | 4.9 | 3.2 | 6.2 | 6.1 |
This table is illustrative and does not represent actual experimental data.
A possible resulting QSAR equation could be: -logIC50 = 1.2 * (logP) - 0.5 * (Dipole) + 1.5 This hypothetical model suggests that activity increases with higher hydrophobicity and lower polarity.
Future Directions and Emerging Research Frontiers
Development of Novel Stereoselective Synthetic Methodologies for H-Gln(dod)-OMe HCl Analogs
The precise control over the three-dimensional arrangement of atoms (stereochemistry) is fundamental for determining the biological activity and physical properties of chiral molecules like this compound. Future research will focus on developing sophisticated, stereoselective synthetic routes to produce not only the parent compound but also a diverse library of its analogs with high enantiomeric purity. Current synthetic approaches may yield racemic mixtures, necessitating challenging separation processes. Emerging methodologies aim to directly synthesize the desired stereoisomer with high enantiomeric excess (ee).
Potential strategies include:
Asymmetric Catalysis: Employing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to guide the stereochemical outcome of key bond-forming reactions, including the introduction of the dodecyl chain or the formation of the methyl ester.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a glutamine precursor to direct stereoselectivity during reactions, followed by its removal.
Enzymatic Synthesis: Leveraging the inherent stereoselectivity of biocatalysts (enzymes) for transformations like alkylation or esterification under mild, environmentally friendly conditions.
Flow Chemistry: Implementing continuous flow reactors for enhanced control over reaction parameters, leading to improved yields and stereoselectivity in multi-step syntheses.
Table 6.1.1: Potential Stereoselective Synthesis Strategies for this compound Analogs
| Strategy Type | Key Reaction/Catalyst Example | Target Stereoselectivity | Potential Advantages |
| Asymmetric Catalysis | Chiral Lewis Acid-catalyzed alkylation | High ee (>95%) | Direct formation of chiral center, atom economy |
| Chiral Auxiliaries | Evans' oxazolidinone auxiliary | High ee (>98%) | Well-established, high diastereoselectivity |
| Enzymatic Synthesis | Lipase-catalyzed esterification/amination | High ee (>99%) | Mild conditions, environmentally friendly |
| Chiral Chromatography | Preparative HPLC with chiral stationary phase | High ee (>99%) | Separation of existing stereoisomers (if needed) |
Integration of this compound into Bioconjugation Chemistries for Advanced Materials
Bioconjugation techniques are vital for covalently linking molecules to create functionalized materials. This compound, with its reactive amine terminus, methyl ester, and lipophilic dodecyl chain, offers multiple points for integration into advanced material systems. Future research will focus on developing efficient and site-specific bioconjugation strategies.
The functional groups available for conjugation include:
N-terminal Amine: Can participate in amide bond formation, reductive amination, or Michael addition reactions.
C-terminal Methyl Ester: Can be hydrolyzed to a carboxylic acid for activation or undergo transesterification.
Dodecyl Chain: While less reactive for direct conjugation, it significantly influences material properties and can be functionalized indirectly.
Side Chain Amide: Potentially amenable to functionalization, though typically less reactive than primary amines or carboxylic acids.
Promising bioconjugation chemistries include:
Click Chemistry: High-efficiency reactions like azide-alkyne cycloaddition or thiol-ene reactions, requiring pre-functionalization of the compound or target material.
Amide Coupling: Reacting the N-terminal amine or a de-esterified C-terminus with activated carboxylic acids or amines on polymers or surfaces.
Surface Immobilization: Covalently attaching this compound to surfaces (e.g., nanoparticles, biosensors) to impart specific properties like altered hydrophobicity or cell adhesion.
These strategies can lead to applications in functionalized polymers, hydrogels, and biomaterials for tissue engineering or drug delivery.
Table 6.2.1: Bioconjugation Strategies for this compound Integration
| Conjugation Strategy | Reactive Group on this compound | Target Functional Group | Typical Reaction Conditions | Potential Material Application |
| Amide Coupling | N-terminal Amine | Activated Carboxylic Acid | EDC/NHS coupling, DMF/Water | Surface modification, Peptide synthesis |
| Click Chemistry | Azide (introduced) | Alkyne | Cu(I) catalyst, rt | Polymer functionalization, Drug delivery |
| Thiol-ene Reaction | Thiol (introduced) | Alkene | UV light or radical initiator | Hydrogel formation, Biomaterial crosslinking |
| Esterification | C-terminal Carboxylic Acid (after hydrolysis) | Alcohol | DCC coupling, DMF | Conjugation to hydroxyl-rich polymers |
Advanced Spectroscopic and Structural Biology Techniques for Characterization of this compound Derived Constructs
Confirming the structure, purity, and conformational properties of this compound and its derivatives is crucial. Advanced analytical techniques are essential for this purpose.
Key spectroscopic techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Confirms the presence and connectivity of protons in the dodecyl chain, methyl ester, glutamine backbone, and hydrochloride salt, aiding in purity assessment.
¹³C NMR: Identifies carbon environments, confirming functional groups and structural integrity.
2D NMR (COSY, HSQC, HMBC): Essential for unambiguous structural assignment in complex conjugates or assemblies by establishing through-bond and through-space correlations.
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS determine molecular weight and elemental composition, confirming successful derivatization or incorporation. Tandem MS (MS/MS) can elucidate fragmentation patterns for detailed structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups (e.g., C=O, N-H, C-H stretches) and can provide insights into secondary structure in derived materials.
UV-Vis Spectroscopy: Useful for quantification and monitoring conjugation reactions if chromophores are present or introduced.
For larger constructs or assemblies, structural biology techniques such as X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Small-Angle X-ray Scattering (SAXS) may be employed to determine high-resolution 3D structures and solution-state conformations.
Table 6.3.1: Characterization Techniques for this compound Derived Constructs
| Technique | Primary Information Provided | Application Example |
| ¹H NMR | Proton environments, connectivity, purity | Confirming dodecyl chain and methyl ester presence; assessing purity of synthesized analog |
| ¹³C NMR | Carbon environments, functional groups | Verifying the carbon skeleton and presence of ester/amide carbonyls |
| ESI-MS | Molecular weight, elemental composition | Confirming the mass of the conjugated product after reaction with a polymer |
| FTIR | Functional group identification, potential secondary structure | Detecting amide and ester carbonyls; monitoring conjugation via changes in IR spectrum |
| Cryo-EM | 3D structure of large assemblies | Determining the structure of this compound incorporated into viral capsids |
| SAXS | Solution scattering profile, size and shape | Analyzing the self-assembly behavior of amphiphilic this compound conjugates |
Exploration of this compound in the Design of Novel Bioactive Scaffolds with Enhanced Features
This compound can serve as a versatile building block for designing novel bioactive scaffolds, offering enhanced properties such as improved lipophilicity, membrane permeability, and specific target interactions.
Key features that can be leveraged include:
Lipophilicity: The dodecyl chain significantly increases lipophilicity, potentially improving cell membrane penetration and in vivo bioavailability.
Glutamine Moiety: The polar side chain with its amide group can engage in crucial hydrogen bonding interactions with biological targets.
Ester and Amine Functionalities: The methyl ester and N-terminal amine provide reactive handles for chemical modification, enabling the attachment of pharmacophores or targeting ligands.
Salt Form: The hydrochloride salt can influence solubility and formulation characteristics.
Design strategies for enhanced features include:
Peptidomimetics: Incorporating this compound into peptide sequences to mimic secondary structures while improving stability and lipophilicity.
Small Molecule Drug Design: Using the compound as a fragment or starting point for building molecules that target specific biological pathways, where the dodecyl chain might anchor to hydrophobic pockets.
Prodrug Design: Utilizing the methyl ester as a prodrug moiety that can be cleaved by esterases in vivo to release an active compound.
Conjugate Therapeutics: Attaching derivatives of this compound to carrier proteins or targeting molecules to enhance delivery or immunogenicity.
These approaches aim to yield molecules with improved pharmacokinetics, targeted delivery capabilities, and modulated potency and selectivity.
Table 6.4.1: this compound as a Scaffold for Bioactive Molecule Design
| Feature of this compound | Role in Bioactive Scaffold Design | Potential Enhanced Feature in Derived Molecule | Example Application Area |
| Dodecyl Chain | Hydrophobic anchor, membrane interaction enhancer | Increased cell permeability, improved binding to hydrophobic pockets | Drug discovery, Antimicrobial agents |
| Glutamine Side Chain | Hydrogen bonding, polar interactions, mimicry of natural residues | Specific target binding, improved solubility (relative to pure alkyl chains) | Enzyme inhibitors, Receptor agonists/antagonists |
| Methyl Ester | Prodrug moiety, conjugation handle | Controlled release, targeted delivery via esterase activation | Prodrugs, Antibody-drug conjugates |
| Amine Terminus | Attachment point for pharmacophores, targeting ligands | Enhanced specificity, multi-functional agents | Peptide-based therapeutics, Diagnostic probes |
Compound Name List:
this compound
N-dodecyl-L-glutamine methyl ester hydrochloride (Assumed structure based on nomenclature)
L-Glutamine methyl ester hydrochloride (Related compound)
Q & A
Q. How can conflicting interpretations of this compound’s biological activity be reconciled in multi-institutional studies?
- Methodological Answer : Organize blinded inter-laboratory studies with centralized compound aliquots. Harmonize protocols (e.g., cell lines, assay buffers) and use consensus criteria for activity thresholds. Publish contradictory findings transparently, highlighting methodological differences (e.g., serum concentration in cell assays) as potential confounders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
